molecular formula C13H17N3 B13615038 2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline

2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B13615038
M. Wt: 215.29 g/mol
InChI Key: KXCGEHASOCOQJA-UHFFFAOYSA-N
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Description

2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline is a compound that belongs to the class of aniline derivatives It features a pyrazole ring substituted with an isopropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydrazine derivatives with acetylenic ketones to form the pyrazole ring . The aniline derivative can then be introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aniline moiety allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The aniline moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

5-(1-methylpyrazol-4-yl)-2-propan-2-ylaniline

InChI

InChI=1S/C13H17N3/c1-9(2)12-5-4-10(6-13(12)14)11-7-15-16(3)8-11/h4-9H,14H2,1-3H3

InChI Key

KXCGEHASOCOQJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C2=CN(N=C2)C)N

Origin of Product

United States

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